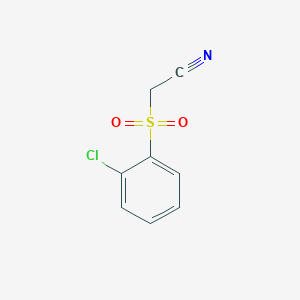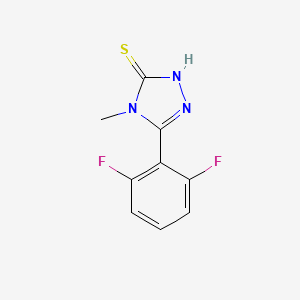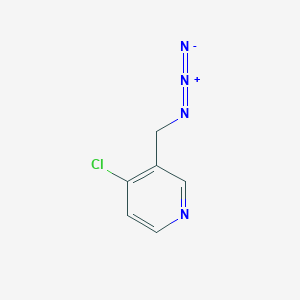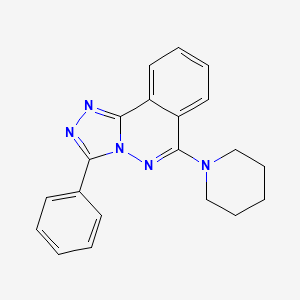
Succinylacetone-13C5
概要
説明
This compound is a metabolite of tyrosine and is studied extensively in the context of cardiovascular diseases . Succinylacetone is a chemical compound formed by the oxidation of glycine and is a precursor of methylglyoxal . It is pathognomonic in patients with tyrosinemia type 1, a condition caused by a congenital deficiency of the enzyme fumarylacetoacetate hydrolase .
科学的研究の応用
Succinylacetone-13C5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
作用機序
Target of Action
Succinylacetone-13C5, also known as 4,6-Dioxoheptanoic Acid-13C5 , is a stable isotope of Succinylacetone . The primary target of this compound is delta-aminolevulinic acid dehydratase (ALAD) , an enzyme involved in the heme biosynthesis pathway .
Mode of Action
This compound inhibits the activity of ALAD . This inhibition results in a profound decrease in the enzyme’s activity, leading to changes in the heme biosynthesis pathway .
Biochemical Pathways
The inhibition of ALAD by this compound affects the heme biosynthesis pathway . This pathway is crucial for the production of heme, a component of hemoglobin, which is essential for oxygen transport in the body. The inhibition of ALAD leads to a decrease in heme production, affecting various downstream effects related to oxygen transport and utilization .
Result of Action
The inhibition of ALAD by this compound leads to a decrease in heme production . This can result in various molecular and cellular effects, including changes in oxygen transport and utilization. It may also lead to the accumulation of precursors in the heme biosynthesis pathway, which can have additional effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Succinylacetone-13C5 plays a significant role in biochemical reactions. It is involved in the catabolism of tyrosine . When there is a congenital deficiency of an enzyme, fumarylacetoacetate hydrolase, it leads to the accumulation of fumarylacetoacetate which is subsequently converted to Succinylacetone . Succinylacetone also inhibits ALA dehydratase (PBG synthase) which increases ALA and precipitates acute neuropathic symptoms, similar to porphyria .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to inhibit heme biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it competes with α-ketoglutarate for prolyl hydroxylase domain 2 (PHD2) binding and inhibits PHD2 activity, preventing hydroxylation of HIF-1α, thus resulting in its stabilization and consequent expression of vascular endothelial growth factor (VEGF) .
Temporal Effects in Laboratory Settings
It is known that Succinylacetone is a specific marker for HT-1 but not consistently measured by newborn screening programs .
Metabolic Pathways
This compound is involved in the metabolic pathways of tyrosine . It interacts with enzymes such as fumarylacetoacetate hydrolase and ALA dehydratase .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Succinylacetone-13C5 involves the isotopic labeling of Succinylacetone. The synthetic route typically includes the incorporation of carbon-13 isotopes into the molecular structure of Succinylacetone. This process can be achieved through various chemical reactions that introduce the isotopic label at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process requires stringent reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The final product is then purified and characterized to confirm the isotopic labeling and chemical purity .
化学反応の分析
Types of Reactions
Succinylacetone-13C5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in various chemical environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced forms of the compound .
類似化合物との比較
Succinylacetone-13C5 can be compared with other similar compounds, such as Succinylacetone and other isotopically labeled analogs. Some of the similar compounds include:
Succinylacetone: The non-labeled form of Succinylacetone, which shares similar chemical properties and biological activities.
Isotopically Labeled Analogs: Other compounds labeled with stable isotopes, such as carbon-13 or nitrogen-15, which are used in similar research applications.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in various scientific studies .
特性
IUPAC Name |
4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-JBSMRZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676144 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881835-86-5 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE](/img/structure/B1661039.png)
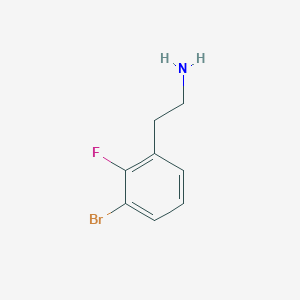
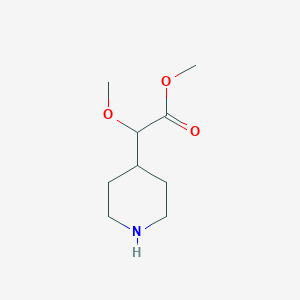
![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)
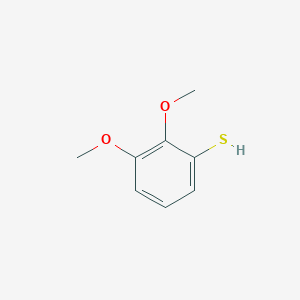

![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)

